molecular formula C12H10FNO3 B13928618 3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid

3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid

Cat. No.: B13928618
M. Wt: 235.21 g/mol
InChI Key: YFNVVWPZNGYLSA-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid is a fluorinated quinoline derivative. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced biological activity. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid can be achieved through several synthetic routes. One common method involves the fluoromethylation of a quinoline precursor. This can be done using fluoroiodomethane and a suitable base under mild conditions . The reaction typically proceeds via a halogen atom transfer mechanism, facilitated by visible light and a hydrogen atom transfer reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound targets bacterial enzymes like DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to bacterial cell death . This mechanism is similar to that of other quinolone antibiotics.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: Such as ciprofloxacin and levofloxacin, which also target bacterial DNA gyrase and topoisomerase IV.

    Methoxyquinolines: Compounds with similar structures but lacking the fluoromethyl group.

Uniqueness

3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid is unique due to the presence of both the fluoromethyl and methoxy groups, which confer distinct physicochemical properties. The fluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group can influence the compound’s electronic properties and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

3-(fluoromethyl)-8-methoxyquinoline-6-carboxylic acid

InChI

InChI=1S/C12H10FNO3/c1-17-10-4-9(12(15)16)3-8-2-7(5-13)6-14-11(8)10/h2-4,6H,5H2,1H3,(H,15,16)

InChI Key

YFNVVWPZNGYLSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)CF

Origin of Product

United States

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